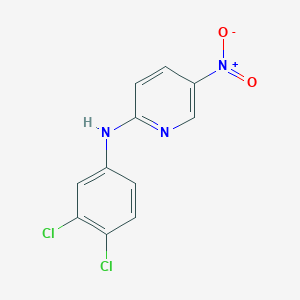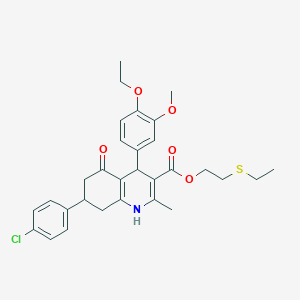
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, commonly known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of protein kinase C (PKC) and its role in the regulation of cellular signaling pathways.
Applications De Recherche Scientifique
DCNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DCNP is as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which plays a crucial role in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in vitro and in vivo, making it a promising tool for studying the role of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in various cellular processes.
Mécanisme D'action
DCNP exerts its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCNP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, DCNP has been shown to inhibit the activity of other enzymes such as protein kinase A (PKA) and cAMP phosphodiesterase. DCNP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DCNP for lab experiments is its selectivity for N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which allows researchers to study the role of this enzyme in various cellular processes. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on DCNP. One area of interest is the development of new analogs of DCNP with improved selectivity and potency. Another area of interest is the use of DCNP as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the cellular signaling pathways regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and the role of DCNP in these pathways.
Conclusion:
In conclusion, DCNP is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and its role in the regulation of cellular signaling pathways. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCNP have been discussed in this paper. Further research on DCNP is needed to fully understand its potential applications in scientific research and as a therapeutic agent.
Méthodes De Synthèse
DCNP can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichloroaniline and 5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCNP.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)
![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)
